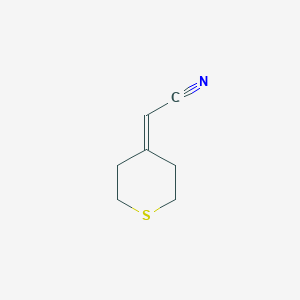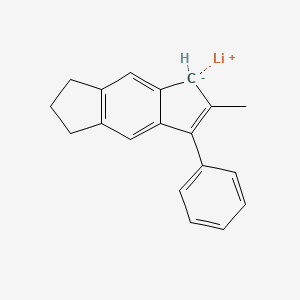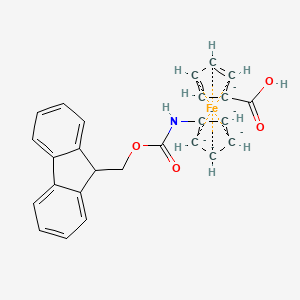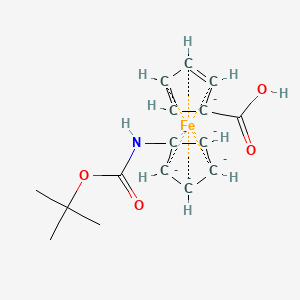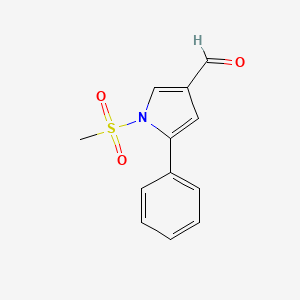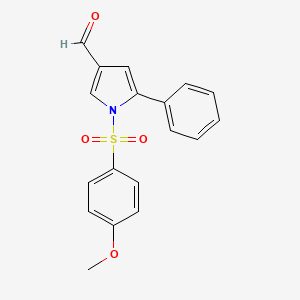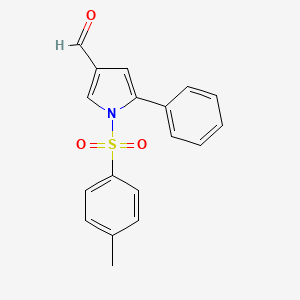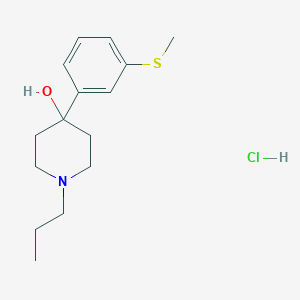
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride, also known as MSPP, is a synthetic piperidinium compound with a wide range of applications in scientific research. This molecule has been studied for its unique biochemical and physiological effects, and has been used in various laboratory experiments.
科学研究应用
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride has been used in a variety of scientific research applications, including drug development, molecular biology, and biochemistry. It has been used in studies to investigate the structure and function of proteins, as well as to identify and characterize new drug targets. Additionally, this compound has been used in the study of enzyme kinetics and the design of novel enzyme inhibitors. Furthermore, this compound has been used in the study of cell signaling pathways and the development of novel therapeutic agents.
作用机制
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride acts as an agonist of the muscarinic acetylcholine receptors, which are found on the surface of cells in the central and peripheral nervous systems. When this compound binds to the receptor, it triggers a cascade of events that results in the activation of the receptor and the release of neurotransmitters. This leads to changes in the activity of the cell, such as increased or decreased activity of certain enzymes, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound has been found to modulate the activity of various ion channels, which can have an effect on the electrical activity of cells. Furthermore, this compound has been found to modulate the activity of receptors involved in the regulation of blood pressure, as well as receptors involved in the regulation of the immune system.
实验室实验的优点和局限性
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. Additionally, it is not very stable in acidic or basic solutions.
未来方向
The potential applications for 4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride are vast, and there are many possible future directions for research. One possible future direction is to explore the potential use of this compound as an enzyme inhibitor. Additionally, further research could be conducted to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases and disorders. Finally, further research could be conducted to explore the potential use of this compound as a drug delivery system.
合成方法
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride is synthesized through a process known as the Knoevenagel condensation. This process involves the reaction of an aldehyde or ketone with a primary amine or ammonia in the presence of a base. The reaction results in the formation of an imine, which is then hydrolyzed to form the desired product. The synthesis of this compound involves the reaction of this compound with an aldehyde or ketone, such as acetaldehyde or acetone, in the presence of a base, such as sodium or potassium hydroxide.
属性
IUPAC Name |
4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS.ClH/c1-3-9-16-10-7-15(17,8-11-16)13-5-4-6-14(12-13)18-2;/h4-6,12,17H,3,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIJTZDQPAOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(C2=CC(=CC=C2)SC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882737-41-9 |
Source


|
| Record name | 4-Piperidinol, 4-[3-(methylthio)phenyl]-1-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882737-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



